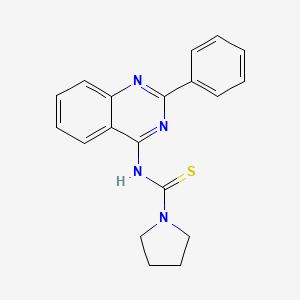![molecular formula C27H47NO2S B14251854 N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide CAS No. 400024-28-4](/img/structure/B14251854.png)
N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide is a complex organic compound characterized by its unique structure, which includes a decyl chain, a hydroxyphenyl group, and a sulfanyl group attached to an undecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide typically involves multiple steps. One common method includes the reaction of decylamine with 11-bromo-1-undecanol to form N-decyl-11-hydroxyundecanamide. This intermediate is then reacted with 4-hydroxybenzenethiol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the hydroxyphenyl ring.
Applications De Recherche Scientifique
N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique functional groups.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as surfactants or polymers.
Mécanisme D'action
The mechanism by which N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, the hydroxyphenyl group may interact with enzymes or receptors, while the sulfanyl group could participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Decyl-11-[(4-methoxyphenyl)sulfanyl]undecanamide
- N-Decyl-11-[(4-chlorophenyl)sulfanyl]undecanamide
- N-Decyl-11-[(4-nitrophenyl)sulfanyl]undecanamide
Uniqueness
N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical properties and reactivity
Propriétés
Numéro CAS |
400024-28-4 |
|---|---|
Formule moléculaire |
C27H47NO2S |
Poids moléculaire |
449.7 g/mol |
Nom IUPAC |
N-decyl-11-(4-hydroxyphenyl)sulfanylundecanamide |
InChI |
InChI=1S/C27H47NO2S/c1-2-3-4-5-6-10-13-16-23-28-27(30)18-15-12-9-7-8-11-14-17-24-31-26-21-19-25(29)20-22-26/h19-22,29H,2-18,23-24H2,1H3,(H,28,30) |
Clé InChI |
MGYJWFWNYCXCBF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNC(=O)CCCCCCCCCCSC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)

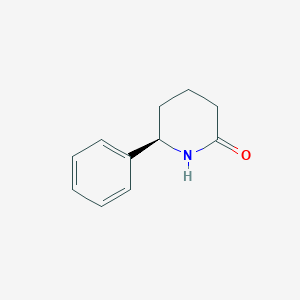
![9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]-](/img/structure/B14251798.png)
![2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine](/img/structure/B14251800.png)
![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)
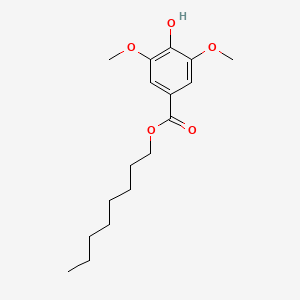
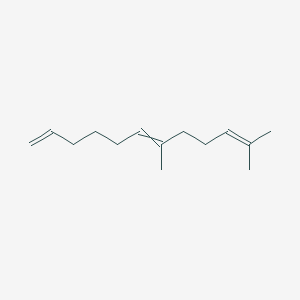

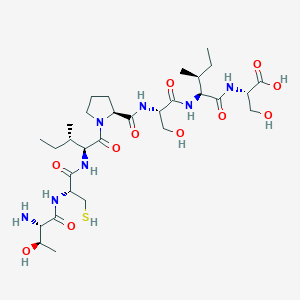
![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)
